![molecular formula C14H14F3N3OS B14666611 4,4-Dimethyl-3-oxo-2-(2-{4-[(trifluoromethyl)sulfanyl]phenyl}hydrazinylidene)pentanenitrile CAS No. 41297-86-3](/img/structure/B14666611.png)
4,4-Dimethyl-3-oxo-2-(2-{4-[(trifluoromethyl)sulfanyl]phenyl}hydrazinylidene)pentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyl-3-oxo-2-(2-{4-[(trifluoromethyl)sulfanyl]phenyl}hydrazinylidene)pentanenitrile is a complex organic compound with a unique structure that includes a trifluoromethyl group, a sulfanyl group, and a hydrazinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-3-oxo-2-(2-{4-[(trifluoromethyl)sulfanyl]phenyl}hydrazinylidene)pentanenitrile typically involves multiple steps. One common method includes the reaction of 4,4-Dimethyl-3-oxopentanenitrile with a hydrazine derivative that contains the trifluoromethyl and sulfanyl groups. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-3-oxo-2-(2-{4-[(trifluoromethyl)sulfanyl]phenyl}hydrazinylidene)pentanenitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional ketone or carboxyl groups, while reduction might yield a more saturated compound.
Scientific Research Applications
4,4-Dimethyl-3-oxo-2-(2-{4-[(trifluoromethyl)sulfanyl]phenyl}hydrazinylidene)pentanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: It can be used in the production of specialty chemicals or as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-3-oxo-2-(2-{4-[(trifluoromethyl)sulfanyl]phenyl}hydrazinylidene)pentanenitrile involves its interaction with specific molecular targets. The trifluoromethyl and sulfanyl groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The hydrazinylidene moiety can also participate in hydrogen bonding or other interactions that affect the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-3-oxopentanenitrile: A simpler compound without the trifluoromethyl and sulfanyl groups.
Pivaloylacetonitrile: Another name for 4,4-Dimethyl-3-oxopentanenitrile.
Trimethylacetylacetonitrile: A compound with a similar structure but different functional groups.
Uniqueness
4,4-Dimethyl-3-oxo-2-(2-{4-[(trifluoromethyl)sulfanyl]phenyl}hydrazinylidene)pentanenitrile is unique due to the presence of the trifluoromethyl and sulfanyl groups, which can significantly alter its chemical properties and biological activity compared to similar compounds.
Properties
CAS No. |
41297-86-3 |
|---|---|
Molecular Formula |
C14H14F3N3OS |
Molecular Weight |
329.34 g/mol |
IUPAC Name |
3,3-dimethyl-2-oxo-N-[4-(trifluoromethylsulfanyl)anilino]butanimidoyl cyanide |
InChI |
InChI=1S/C14H14F3N3OS/c1-13(2,3)12(21)11(8-18)20-19-9-4-6-10(7-5-9)22-14(15,16)17/h4-7,19H,1-3H3 |
InChI Key |
WIRDIPDNMPSFDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C(=NNC1=CC=C(C=C1)SC(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


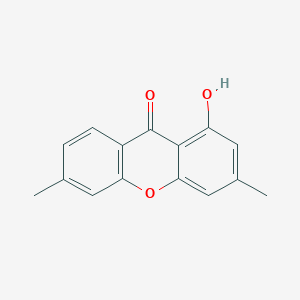
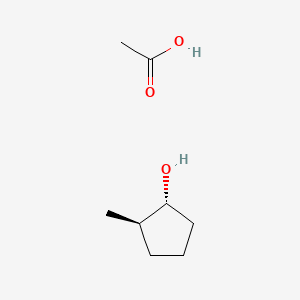
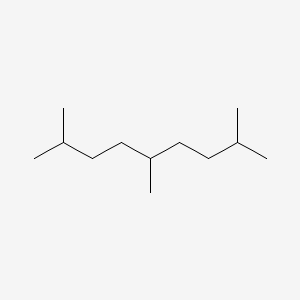
![2-[(1,3,2-Dioxastibolan-2-yl)oxy]ethan-1-ol](/img/structure/B14666548.png)
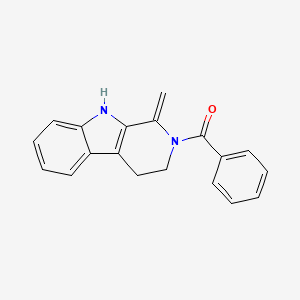
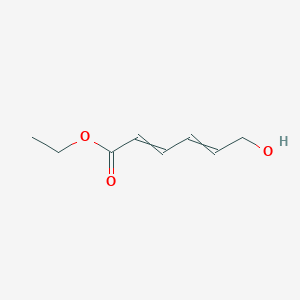

![Butyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14666584.png)

![2-[4-(Decyloxy)phenyl]-5-hexylpyrimidine](/img/structure/B14666612.png)
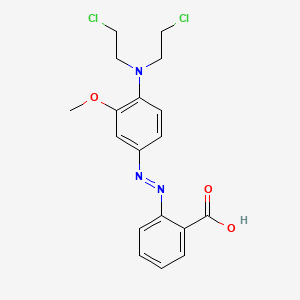

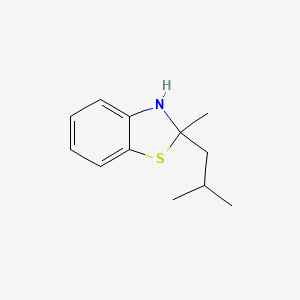
![(Pyridin-3-yl)methyl [4-(ethylsulfanyl)phenyl]carbamate](/img/structure/B14666633.png)
